4-Fmoc-amino-benzylamine hydrochloride
CAS No.:
Cat. No.: VC18704579
Molecular Formula: C22H21ClN2O2
Molecular Weight: 380.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21ClN2O2 |
|---|---|
| Molecular Weight | 380.9 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl 4-(hydrazinylmethyl)benzoate;hydrochloride |
| Standard InChI | InChI=1S/C22H20N2O2.ClH/c23-24-13-15-9-11-16(12-10-15)22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21,24H,13-14,23H2;1H |
| Standard InChI Key | SDRBTOMMCXKUSK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=CC=C(C=C4)CNN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 4-Fmoc-amino-benzylamine hydrochloride is C₂₂H₂₁ClN₂O₂, with a molecular weight of 380.9 g/mol . The compound consists of a benzylamine backbone modified by an Fmoc group at the para position, with a hydrochloride salt enhancing its solubility in polar solvents. Key structural features include:
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A fluorenylmethyloxycarbonyl (Fmoc) moiety, which serves as a base-labile protecting group for the amine functionality .
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A benzylamine core that facilitates conjugation with carboxylic acids or other electrophiles during peptide synthesis .
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A hydrochloride counterion that stabilizes the compound and improves crystallinity for storage and handling .
The InChIKey (SDRBTOMMCXKUSK-UHFFFAOYSA-N) and SMILES notation (C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=CC=C(C=C4)CNN.Cl) provide precise descriptors for its 2D and 3D conformations . Spectroscopic data, including ¹H NMR and UV-vis profiles, confirm the compound’s purity and reactivity, with characteristic peaks for the fluorenyl group (δ 7.2–7.9 ppm) and the hydrochloride salt (broad singlet at δ 12.1 ppm) .
Synthesis and Manufacturing
The synthesis of 4-Fmoc-amino-benzylamine hydrochloride typically involves a two-step process:
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Introduction of the Fmoc Group: The primary amine of 4-aminobenzylamine reacts with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as N-methylmorpholine (NMM). This step forms the Fmoc-protected intermediate .
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Hydrochloride Salt Formation: The intermediate is treated with hydrochloric acid to yield the final hydrochloride salt, which precipitates from the reaction mixture and is purified via recrystallization .
Recent advancements in one-step synthesis methodologies, as demonstrated by ACS Omega (2023), have optimized yields (40–94%) by employing coupling agents like HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide). For instance, coupling Fmoc-Phe-OH with diaminobenzoic acid in dimethylformamide (DMF) at 0°C produced the target compound in 91% yield after precipitation and filtration .
Table 1: Representative Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Reagent | Fmoc-Cl, HATU | |
| Solvent | DMF, DCM | |
| Temperature | 0°C to room temperature | |
| Yield | 40–94% | |
| Purification | Precipitation, filtration |
Applications in Peptide Synthesis
The Fmoc group’s base-labile nature makes 4-Fmoc-amino-benzylamine hydrochloride a cornerstone of solid-phase peptide synthesis (SPPS). Its primary roles include:
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Temporary Amine Protection: The Fmoc group shields the amine during elongation of the peptide chain, preventing undesired side reactions. Deprotection is achieved using piperidine (20–50% in DMF), which cleaves the carbamate bond without affecting acid-labile side-chain protections .
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Segment Condensation: The compound enables the coupling of pre-synthesized peptide fragments, a strategy critical for assembling long or complex sequences. For example, Fmoc-protected benzylamine derivatives have been used to synthesize antimicrobial peptides with improved bioavailability .
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Monitoring Reaction Progress: The byproduct dibenzofulvene, released during deprotection, exhibits strong UV absorption at 301 nm, allowing real-time monitoring via HPLC or spectrophotometry .
Role in Drug Development and Bioconjugation
In pharmaceutical research, 4-Fmoc-amino-benzylamine hydrochloride serves as a building block for targeted therapeutics. Recent studies highlight its use in:
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Kinase Inhibitors: Conjugation of the Fmoc-benzylamine moiety to ATP-competitive inhibitors enhances selectivity for oncogenic kinases, reducing off-target effects in cancer models .
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Antibody-Drug Conjugates (ADCs): The compound’s amine-reactive group facilitates site-specific bioconjugation of cytotoxic payloads to monoclonal antibodies, improving therapeutic indices in preclinical trials .
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Protease-Activated Prodrugs: Enzymatic cleavage of the Fmoc group in tumor microenvironments triggers drug release, a strategy explored in colorectal and breast cancer therapies .
Bioconjugation applications extend to diagnostics, where the compound links biomarkers to fluorescent probes or magnetic nanoparticles for imaging .
Material Science and Neuroscience Research
In material science, 4-Fmoc-amino-benzylamine hydrochloride contributes to the development of functionalized polymers and nanomaterials:
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Self-Assembling Peptides: Fmoc-protected benzylamine derivatives form β-sheet-rich hydrogels used in 3D cell culture and drug delivery systems. These materials exhibit tunable mechanical properties and biocompatibility .
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Surface Functionalization: The compound modifies carbon nanotubes and graphene oxide surfaces, enhancing dispersibility and enabling covalent attachment of bioactive molecules .
Neuroscience research leverages the compound to study neurotransmitter systems. For example, Fmoc-benzylamine conjugates have been used to trace serotonin reuptake in synaptic vesicles, providing insights into depression and anxiety disorders .
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